molecular formula C24H28N6O B15122428 2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-3-carbonitrile

2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-3-carbonitrile

Cat. No.: B15122428
M. Wt: 416.5 g/mol
InChI Key: DXOMEGWZBLXISE-UHFFFAOYSA-N
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Description

2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features multiple functional groups, including pyridine, piperazine, and nitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-3-carbonitrile typically involves multiple steps:

    Formation of the Pyridin-2-ylpiperazine Intermediate: This step involves the reaction of pyridine with piperazine under controlled conditions to form pyridin-2-ylpiperazine.

    Alkyne Addition: The intermediate is then reacted with but-2-yne-1-ol to introduce the alkyne functionality.

    Piperidine Coupling: The resulting compound is coupled with piperidine to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and piperazine moieties.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under various conditions.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: The primary product is the corresponding amine.

    Substitution: Substituted pyridine derivatives are the major products.

Scientific Research Applications

2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent for neurological and psychiatric disorders.

    Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including receptors and enzymes.

    Chemical Biology: It serves as a tool compound in chemical biology to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl-1H-benzo[d]imidazoles: These compounds also target neurological receptors and have similar structural features.

    Trazodone: A well-known antidepressant with a piperazine moiety.

    Naftopidil: An alpha1-adrenergic receptor antagonist with structural similarities.

Uniqueness

2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-3-carbonitrile is unique due to its combination of pyridine, piperazine, and nitrile functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H28N6O

Molecular Weight

416.5 g/mol

IUPAC Name

2-[4-[4-(4-pyridin-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C24H28N6O/c25-20-21-6-5-11-27-24(21)30-13-8-22(9-14-30)31-19-4-3-12-28-15-17-29(18-16-28)23-7-1-2-10-26-23/h1-2,5-7,10-11,22H,8-9,12-19H2

InChI Key

DXOMEGWZBLXISE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=N3)C4=C(C=CC=N4)C#N

Origin of Product

United States

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